N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNZMYOPQFQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-methylamine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit antimicrobial properties. The structural characteristics of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide suggest potential efficacy against various pathogens. A study demonstrated that modifications in the carbonyl group can enhance the antimicrobial activity of similar compounds, indicating a promising avenue for further investigation into this compound's effectiveness against bacterial and fungal strains .
Anti-cancer Properties
The activation of hypoxia-inducible factors (HIF) by derivatives of furan and thiophene has been documented, suggesting that this compound could play a role in cancer therapy by modulating cellular responses under hypoxic conditions . This application is particularly relevant in targeting solid tumors where hypoxia is prevalent.
Organic Electronics
The unique electronic properties of thiophene derivatives have made them attractive for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound's structure may facilitate charge transport, making it a candidate for further exploration in these applications .
Fluorescent Probes
Recent studies have focused on designing fluorescent ligands based on thiophene and furan derivatives for biological imaging. The incorporation of this compound into fluorescent probes could enhance their specificity and sensitivity in detecting biological targets .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of furan and thiophene-based compounds, evaluating their biological activities and material properties. The results indicated that structural variations significantly impacted the compounds' efficacy as antimicrobial agents and their performance in electronic applications .
| Compound Name | Activity | Application Area |
|---|---|---|
| Furan Derivative A | Antimicrobial | Pharmaceutical |
| Thiophene Derivative B | Fluorescent Probe | Imaging |
| N-(Furan-Thiophene) C | Organic Electronics | Material Science |
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide with structurally analogous compounds, focusing on key features, molecular properties, and reported bioactivities:
Key Observations:
Heterocyclic Diversity: The target compound’s furan-2-carbonyl-thiophene motif distinguishes it from sulfonamide derivatives (e.g., Compound 100) and quinolone hybrids (Foroumadi et al.), which prioritize sulfonyl or piperazine groups for enhanced solubility or target binding .
Bioactivity Trends: Thiophene-benzamide hybrids (e.g., Compound 31) demonstrate antiviral activity against SARS-CoV-2 PLpro, suggesting that the target compound’s benzamide-thiophene scaffold may similarly interact with protease active sites . Sulfonamide derivatives (e.g., Compound 100) exhibit enzyme-inhibitory properties, whereas bromothiophene-quinolones () show broad-spectrum antibacterial effects, highlighting substituent-dependent activity .
Molecular Properties: The target compound’s furan-carbonyl group may reduce hydrophilicity compared to sulfonamide or quinolone analogs, impacting bioavailability. Computational studies (e.g., density-functional theory in ) could further elucidate electronic effects on reactivity .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₈H₁₅N₁O₂S
Molecular Weight: 341.4 g/mol
CAS Number: 1797613-18-3
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzamide Core: The benzamide structure is synthesized by reacting benzoyl chloride with an appropriate amine.
- Introduction of the Furan and Thiophene Moiety: This involves coupling furan-2-carbonyl chloride with thiophene-2-ylmethylamine.
- Final Amide Bond Formation: The final product is obtained through amide bond formation between the benzamide core and the furan-thiophene moiety.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to potentially inhibit specific enzymatic pathways, which can lead to therapeutic effects against various diseases.
Antiviral Activity
Research indicates that compounds with similar structural features have shown promise in inhibiting viral proteases, such as the main protease (Mpro) of SARS-CoV-2. For instance, derivatives of furan and thiophene have been reported to exhibit inhibitory activity against Mpro, with IC50 values as low as 1.55 μM . Although specific data for this compound is limited, its structural analogs suggest a potential for antiviral activity.
Anticancer Properties
Compounds containing furan and thiophene moieties have been studied for their anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential application in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Study 1: Inhibitory Activity Against Viral Proteases
In a study examining the inhibitory effects of furan-thiophene derivatives on SARS-CoV-2 Mpro, several compounds were identified with significant inhibitory activity. The structure-activity relationship (SAR) analysis highlighted that modifications to the furan and thiophene rings could enhance potency . While specific studies on this compound are lacking, its structural similarity suggests it could exhibit comparable activity.
Case Study 2: Anticancer Evaluation
A series of furan and thiophene derivatives were evaluated for their anticancer properties against different cell lines. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range . The studies emphasized the importance of substituent groups on the benzamide core in modulating biological activity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including functionalization of the thiophene ring and amide coupling. A plausible route includes:
- Step 1: Friedel-Crafts acylation of thiophene with furan-2-carbonyl chloride to introduce the furanoyl group (analogous to methods in ).
- Step 2: Methylation of the thiophene intermediate followed by coupling with 2-methylbenzoyl chloride (similar to amide formation in ). Optimization may involve adjusting solvent systems (e.g., pyridine for acylation), stoichiometry, and catalysts (e.g., Lewis acids for Friedel-Crafts). Monitoring via TLC or HPLC ensures reaction completeness .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR: Analyze aromatic proton environments (δ 6.5–8.5 ppm for thiophene/furan protons) and methyl groups (δ 2.5–3.0 ppm). COSY or HSQC can resolve overlapping signals.
- IR: Confirm carbonyl stretches (amide C=O ~1650–1700 cm⁻¹; furanoyl C=O ~1720 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO groups). Cross-referencing with computational spectra (DFT) enhances accuracy .
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?
Slow evaporation from mixed solvents (e.g., methanol/dichloromethane) promotes crystal growth. Seeding or temperature-gradient methods may reduce polymorphism. For anisotropic displacement refinement, ensure crystals are mounted on a Bruker or Rigaku diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s electronic properties and interaction with biological targets?
- DFT: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Use B3LYP/6-31G(d) basis sets for geometry optimization (software: Gaussian or ORCA).
- Molecular Dynamics (MD): Simulate binding to enzyme active sites (e.g., cytochrome P450) using CHARMM or AMBER force fields. Analyze hydrogen bonding (amide NH with carbonyl acceptors) and π-π stacking (thiophene-furan interactions) .
Q. What experimental and computational approaches resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Disorder: Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters. Use SQUEEZE (PLATON) to account for solvent voids.
- Twinning: Refine using TWIN/BASF commands in SHELXL. Validate with R1/Rw convergence (<5% discrepancy). Cross-check with WinGX’s ADDSYM to detect missed symmetry .
Q. How does the compound’s molecular packing in the crystal lattice influence its physicochemical stability?
Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, π-stacking) using Mercury or CrystalExplorer. Centrosymmetric dimers (via N–H⋯O hydrogen bonds) enhance thermal stability. Packing density (calculated via PLATON) correlates with melting points and hygroscopicity .
Q. What strategies mitigate challenges in biological activity assays, such as low solubility or metabolite interference?
- Solubility: Use co-solvents (DMSO/PEG) or formulate as nanoparticles (liposomal encapsulation).
- Metabolite Screening: Employ LC-MS/MS to track degradation products (e.g., hydrolysis of the amide bond).
- Target Validation: Use CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
